4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Overview
Description
4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C15H21N3O3S and a molecular weight of 323.41 g/mol . This compound is characterized by the presence of a benzo[d]thiazole core structure substituted with dimethoxy groups at positions 4 and 7, and a morpholinoethyl group at the nitrogen atom of the thiazole ring.
Preparation Methods
The synthesis of 4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of dimethoxy groups: The dimethoxy groups can be introduced via electrophilic aromatic substitution reactions using methoxy-containing reagents.
Attachment of the morpholinoethyl group: This step involves the nucleophilic substitution reaction where the morpholinoethyl group is introduced to the nitrogen atom of the thiazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of any reducible functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Scientific Research Applications
4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine can be compared with other similar compounds, such as:
4,7-dimethoxybenzo[d]thiazol-2-amine: Lacks the morpholinoethyl group, which may result in different biological activities and chemical reactivity.
4,7-dimethoxy-N-(2-piperidinoethyl)benzo[d]thiazol-2-amine: Contains a piperidinoethyl group instead of a morpholinoethyl group, which may affect its pharmacological properties.
4,7-dimethoxy-N-(2-pyrrolidinoethyl)benzo[d]thiazol-2-amine: Contains a pyrrolidinoethyl group, leading to variations in its chemical and biological behavior.
Properties
IUPAC Name |
4,7-dimethoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-19-11-3-4-12(20-2)14-13(11)17-15(22-14)16-5-6-18-7-9-21-10-8-18/h3-4H,5-10H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGIYPBXRHJZOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NCCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.